Xelaglifam

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2230597-99-4 |

|---|---|

Molecular Formula |

C30H28FNO5 |

Molecular Weight |

501.5 g/mol |

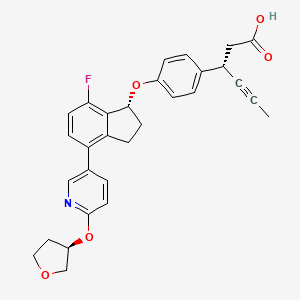

IUPAC Name |

(3S)-3-[4-[[(1R)-7-fluoro-4-[6-[(3R)-oxolan-3-yl]oxy-3-pyridinyl]-2,3-dihydro-1H-inden-1-yl]oxy]phenyl]hex-4-ynoic acid |

InChI |

InChI=1S/C30H28FNO5/c1-2-3-20(16-29(33)34)19-4-7-22(8-5-19)36-27-12-10-25-24(9-11-26(31)30(25)27)21-6-13-28(32-17-21)37-23-14-15-35-18-23/h4-9,11,13,17,20,23,27H,10,12,14-16,18H2,1H3,(H,33,34)/t20-,23+,27+/m0/s1 |

InChI Key |

IJUWQJZOUDTENA-HRRBBWQUSA-N |

Isomeric SMILES |

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)O[C@@H]2CCC3=C(C=CC(=C23)F)C4=CN=C(C=C4)O[C@@H]5CCOC5 |

Canonical SMILES |

CC#CC(CC(=O)O)C1=CC=C(C=C1)OC2CCC3=C(C=CC(=C23)F)C4=CN=C(C=C4)OC5CCOC5 |

Origin of Product |

United States |

Foundational & Exploratory

Xelaglifam's Mechanism of Action in Pancreatic Beta-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Xelaglifam, a novel therapeutic agent, within pancreatic beta-cells. The information presented herein is curated from recent scientific literature to support research and development efforts in the field of diabetes and metabolic diseases.

Core Mechanism: GPR40/FFAR1 Agonism

This compound is a G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), agonist.[1][2][3] Its primary mechanism of action in pancreatic beta-cells is to potentiate glucose-dependent insulin secretion.[1][2] This action is crucial for maintaining glycemic control, particularly in the context of type 2 diabetes. Unlike some other insulin secretagogues, the glucose-dependent nature of this compound's action minimizes the risk of hypoglycemia.[1]

Quantitative Analysis of In Vitro Efficacy

In vitro studies have elucidated the dose-dependent effects of this compound on key signaling events within GPR40-expressing cells. The following table summarizes the half-maximal effective concentrations (EC50) for various downstream effects of this compound treatment.

| Parameter | EC50 (nM) | Cell Type |

| Inositol Phosphate-1 (IP-1) Accumulation | 0.76 | GPR40-expressing cells |

| Ca²⁺ Mobilization | 20 | GPR40-expressing cells |

| β-arrestin Recruitment | 68 | GPR40-expressing cells |

Data sourced from a 2024 study on this compound.[1]

Furthermore, in the hamster insulinoma cell line (HIT-T15), this compound demonstrated a 3.8-fold enhancement of insulin secretion under high glucose conditions, which was superior to the effects of another GPR40 agonist, Fasiglifam.[1]

Signaling Pathways of this compound in Pancreatic Beta-Cells

This compound's activation of GPR40 initiates a cascade of intracellular events that culminate in enhanced insulin secretion. This process involves both Gq protein-dependent and G-protein-independent signaling pathways.

Gq Protein-Dependent Pathway

Upon binding of this compound to GPR40, the associated Gq protein is activated. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration is a primary driver of insulin granule exocytosis.

Caption: Gq protein-dependent signaling cascade initiated by this compound.

G-Protein-Independent (β-arrestin) Pathway

In addition to the canonical Gq pathway, this compound has been shown to induce β-arrestin recruitment to the GPR40 receptor.[1] This engagement of β-arrestin can initiate distinct downstream signaling events that may contribute to the sustained effects of the drug and potentially influence other cellular processes beyond acute insulin secretion. The full scope of β-arrestin-mediated signaling downstream of this compound in beta-cells is an area of ongoing research.

Caption: this compound-induced β-arrestin recruitment to GPR40.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following outlines the probable experimental protocols for assessing the key in vitro effects of this compound.

Inositol Phosphate-1 (IP-1) Accumulation Assay

This assay quantifies the accumulation of IP-1, a downstream metabolite of IP3, as a measure of Gq protein activation.

-

Cell Culture: GPR40-expressing cells (e.g., CHO-K1 cells stably expressing human GPR40) are seeded in 96-well plates and cultured to confluence.

-

Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor to prevent IP-1 degradation.

-

Compound Treatment: Cells are pre-incubated with the assay buffer, followed by the addition of varying concentrations of this compound or a vehicle control.

-

Lysis and Detection: After a defined incubation period, cells are lysed. The concentration of IP-1 in the cell lysate is determined using a competitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay.

-

Data Analysis: The fluorescence signal is inversely proportional to the IP-1 concentration. A standard curve is used to calculate the IP-1 concentration for each sample. EC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Intracellular Calcium (Ca²⁺) Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following GPR40 activation.

-

Cell Culture and Dye Loading: GPR40-expressing cells are seeded in black-walled, clear-bottom 96-well plates. Prior to the assay, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Compound Addition: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the automated injection of varying concentrations of this compound.

-

Fluorescence Measurement: Fluorescence intensity is monitored in real-time immediately following compound addition. An increase in fluorescence indicates a rise in intracellular Ca²⁺.

-

Data Analysis: The peak fluorescence response is normalized to the baseline. EC50 values are calculated from the dose-response curve.

β-arrestin Recruitment Assay

This assay detects the translocation of β-arrestin to the activated GPR40 receptor.

-

Cell Line: Utilize a cell line engineered to express GPR40 fused to a protein tag (e.g., a fragment of β-galactosidase) and β-arrestin fused to a complementary tag (e.g., the other fragment of β-galactosidase).

-

Compound Stimulation: Cells are incubated with various concentrations of this compound.

-

Detection: Upon this compound-induced recruitment of β-arrestin to GPR40, the two enzyme fragments come into proximity, forming an active enzyme. A substrate that produces a chemiluminescent signal upon cleavage by the active enzyme is added.

-

Signal Measurement: The chemiluminescent signal is measured using a luminometer.

-

Data Analysis: The intensity of the signal is directly proportional to the extent of β-arrestin recruitment. EC50 values are determined from the dose-response curve.

Caption: General workflow for key in vitro assays.

Concluding Remarks

This compound represents a significant advancement in the development of GPR40/FFAR1 agonists for the treatment of type 2 diabetes. Its potent, glucose-dependent stimulation of insulin secretion is mediated by a dual mechanism involving both Gq protein activation and β-arrestin recruitment. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working to further characterize and build upon the therapeutic potential of this compound. Continued investigation into the long-term consequences of biased agonism at the GPR40 receptor will be crucial in fully elucidating the clinical profile of this compound and similar agents.

References

- 1. This compound, a novel GPR40/FFAR1 agonist, exhibits enhanced β-arrestin recruitment and sustained glycemic control for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel GPR40/FFAR1 agonist, exhibits enhanced β-arrestin recruitment and sustained glycemic control for ty… [ouci.dntb.gov.ua]

The Discovery and Synthesis of Xelaglifam: A Novel GPR40/FFAR1 Agonist for Type 2 Diabetes

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Xelaglifam (IDG-16177) is a novel, potent, and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1] GPR40 is a promising therapeutic target for type 2 diabetes due to its role in glucose-dependent insulin secretion. This document provides a comprehensive technical overview of the discovery, synthesis, and in vitro characterization of this compound, intended for researchers, scientists, and drug development professionals in the field of metabolic diseases.

Introduction to GPR40/FFAR1 as a Therapeutic Target

GPR40 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells.[2] It is activated by medium and long-chain free fatty acids, leading to the potentiation of glucose-stimulated insulin secretion (GSIS).[3] The mechanism of action involves the activation of the Gq signaling pathway, resulting in the mobilization of intracellular calcium and subsequent insulin exocytosis.[3] Unlike sulfonylureas, GPR40 agonists only stimulate insulin secretion in the presence of elevated glucose levels, thereby minimizing the risk of hypoglycemia.[2] This glucose-dependent action makes GPR40 an attractive target for the development of safer and more effective therapies for type 2 diabetes.

Discovery of this compound

The discovery of this compound emerged from medicinal chemistry efforts aimed at identifying potent and selective GPR40 agonists with favorable pharmacokinetic properties. The development of this compound was undertaken by Ildong Pharmaceutical and Evotec SE.[1] The primary goal was to create a compound that could effectively manage hyperglycemia with a low risk of hypoglycemia and other side effects that have hindered the development of previous GPR40 agonists.

Synthesis of this compound

While the specific, detailed synthesis of this compound is proprietary, a plausible synthetic route can be postulated based on its chemical structure and related patent literature (WO2018016825A1). The synthesis of structurally similar triazolopyridine derivatives often involves a multi-step process.

A potential synthetic approach would likely involve the construction of the core triazolopyridine scaffold, followed by the coupling of the key aromatic and heterocyclic side chains. The final steps would likely involve the deprotection of the carboxylic acid moiety. The synthesis of related compounds often utilizes standard organic chemistry reactions such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), and cyclization reactions to form the heterocyclic core.

Chemical Structure:

-

IUPAC Name: 4-(3-(5-fluoro-2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)-7-(trifluoromethyl)-[4][5][6]triazolo[4,3-a]pyridin-6-yl)benzoic acid

-

CAS Number: 2230597-99-4

-

Molecular Formula: C30H28FNO5

In Vitro Pharmacological Profile of this compound

This compound has been characterized in a battery of in vitro assays to determine its potency and mechanism of action at the GPR40 receptor. The key quantitative data are summarized in the table below.

| Assay Type | Parameter | This compound | Fasiglifam |

| IP-1 Accumulation | EC50 (nM) | 0.76[7] | - |

| Ca2+ Mobilization | EC50 (nM) | 20[7] | - |

| β-Arrestin Recruitment | EC50 (nM) | 68[7] | - |

Data presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response.

Signaling Pathways and Experimental Workflows

GPR40/FFAR1 Signaling Pathway

Activation of GPR40 by an agonist like this compound initiates a downstream signaling cascade primarily through the Gαq subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The elevated intracellular calcium concentration is a key signal for the fusion of insulin-containing granules with the plasma membrane and subsequent insulin secretion. This compound has also been shown to induce β-arrestin recruitment, suggesting a potential for biased agonism.[7]

Experimental Workflow: In Vitro Potency Assays

The in vitro characterization of this compound involves a series of cell-based assays to quantify its potency in activating the GPR40 receptor and its downstream signaling pathways. A generalized workflow for these experiments is depicted below.

Detailed Experimental Protocols

The following are detailed, representative protocols for the key in vitro assays used to characterize this compound. These protocols are based on standard methodologies for GPR40 agonist testing.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR40 activation.

-

Cell Line: HEK293 cells stably expressing human GPR40 (hGPR40).

-

Materials:

-

DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection agent (e.g., G418).

-

Poly-D-lysine coated 384-well black-walled, clear-bottom plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

This compound stock solution in DMSO.

-

-

Protocol:

-

Cell Plating: Seed HEK293-hGPR40 cells into 384-well plates at a density of 20,000 cells/well and incubate overnight at 37°C, 5% CO2.

-

Dye Loading: Aspirate the culture medium and add 20 µL of Fluo-8 AM dye loading solution to each well. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Signal Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation). Record baseline fluorescence for 10-20 seconds.

-

Compound Addition: Add 10 µL of the this compound serial dilutions to the respective wells.

-

Data Acquisition: Continue to record fluorescence intensity for 2-3 minutes.

-

Data Analysis: Determine the peak fluorescence response for each concentration and calculate the EC50 value using a four-parameter logistic equation.

-

IP-1 Accumulation Assay (HTRF)

This assay quantifies the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of IP3.

-

Cell Line: HEK293 cells stably expressing hGPR40.

-

Materials:

-

Cell culture reagents as described above.

-

White 384-well plates.

-

IP-One HTRF assay kit (containing IP1-d2 and anti-IP1 cryptate).

-

Stimulation buffer containing LiCl.

-

This compound stock solution in DMSO.

-

-

Protocol:

-

Cell Plating: Seed HEK293-hGPR40 cells into 384-well plates at a density of 20,000 cells/well and incubate overnight.

-

Compound Stimulation: Aspirate the culture medium and add 10 µL of stimulation buffer containing serial dilutions of this compound.

-

Incubation: Incubate the plate for 60 minutes at 37°C.

-

Lysis and Detection: Add 5 µL of IP1-d2 followed by 5 µL of anti-IP1 cryptate to each well.

-

Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Signal Measurement: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the EC50 value.[8]

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR40 receptor.

-

Cell Line: A cell line engineered for β-arrestin recruitment assays, such as the PathHunter® β-Arrestin cell line co-expressing GPR40-ProLink™ and β-arrestin-Enzyme Acceptor.

-

Materials:

-

Optimized cell culture medium for the specific cell line.

-

White 384-well plates.

-

PathHunter® Detection Kit (containing Galacton Star® substrate).

-

This compound stock solution in DMSO.

-

-

Protocol:

-

Cell Plating: Plate the PathHunter® cells in 384-well plates according to the manufacturer's instructions and incubate overnight.[4][5]

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate for 90 minutes at 37°C.[5]

-

Detection Reagent Addition: Add the PathHunter® detection reagent mixture to each well.

-

Incubation: Incubate for 60 minutes at room temperature.

-

Signal Measurement: Read the chemiluminescence on a standard plate reader.

-

Data Analysis: Calculate the fold-change in signal over baseline and determine the EC50 value.

-

Conclusion

This compound is a potent GPR40/FFAR1 agonist that activates the canonical Gq signaling pathway, leading to intracellular calcium mobilization and IP-1 accumulation.[7] It also engages the β-arrestin pathway.[7] The in vitro data demonstrate that this compound is a highly potent activator of the GPR40 receptor. The detailed experimental protocols provided herein offer a guide for the continued investigation of this compound and other novel GPR40 agonists. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of this compound for the treatment of type 2 diabetes.

References

- 1. IDG 16177 - AdisInsight [adisinsight.springer.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. cosmobio.co.jp [cosmobio.co.jp]

- 6. cosmobio.co.jp [cosmobio.co.jp]

- 7. This compound, a novel GPR40/FFAR1 agonist, exhibits enhanced β-arrestin recruitment and sustained glycemic control for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]

Xelaglifam and Gq Protein-Dependent Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological activity of Xelaglifam, a novel G protein-coupled receptor 40 (GPR40/FFAR1) agonist, with a focus on its engagement of Gq protein-dependent signaling pathways. This document summarizes key quantitative data, provides detailed experimental methodologies for assessing compound activity, and visualizes the core signaling cascades and experimental workflows.

Introduction to this compound and GPR40

This compound is a GPR40 agonist developed for the treatment of type 2 diabetes.[1] GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G protein-coupled receptor that, upon activation by agonists like this compound, primarily couples to the Gq alpha subunit (Gαq). This initiates a signaling cascade that plays a crucial role in glucose-dependent insulin secretion from pancreatic β-cells.

Quantitative In Vitro Pharmacology of this compound

This compound demonstrates potent activity in key assays measuring the activation of the Gq signaling pathway and subsequent cellular events. The following table summarizes the half-maximal effective concentrations (EC50) for this compound in GPR40-expressing cells.

| Assay Type | This compound EC50 (nM) | Reference |

| Inositol Phosphate-1 (IP-1) Accumulation | 0.76 | [1] |

| Calcium (Ca2+) Mobilization | 20 | [1] |

| β-Arrestin Recruitment | 68 | [1] |

In Vivo Efficacy in Diabetic Rat Models

Studies in diabetic rat models demonstrate the therapeutic potential of this compound in improving glycemic control.

| Animal Model | Treatment and Dosage | Key Findings | Reference |

| Goto-Kakizaki (GK) Rats | 1 mg/kg this compound | Improved glucose tolerance by 33.4% at 1 hour and 15.6% at 5 hours after glucose challenge. | [1] |

| Zucker Diabetic Fatty (ZDF) Rats | Repeated Dosing | Superior glucose tolerance (34% improvement) and reduction in fasting hyperglycemia (18.3%). | [1] |

| OLETF Rats | Repeated Dosing | Superior glucose tolerance (35.1% improvement) and reduction in fasting hyperglycemia (30%). | [1] |

Gq Protein-Dependent Signaling Pathway

Activation of GPR40 by this compound initiates the canonical Gq protein signaling cascade. The binding of this compound to GPR40 induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gq protein. The Gαq subunit exchanges GDP for GTP, causing its dissociation from the Gβγ subunits. The activated Gαq-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ is a key driver of insulin granule exocytosis.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the activity of this compound.

Inositol Monophosphate (IP-1) Accumulation Assay (HTRF)

This assay quantifies the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of IP3, as a measure of Gq pathway activation.

Materials:

-

GPR40-expressing cells (e.g., HEK293 or CHO cells)

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

White, opaque 384-well microplates

-

Stimulation buffer containing Lithium Chloride (LiCl)

-

IP-One HTRF kit (containing IP1-d2 conjugate and anti-IP1-Tb Cryptate)

-

HTRF-compatible microplate reader

Protocol:

-

Cell Seeding: Seed GPR40-expressing cells into a white, opaque 384-well plate at a density of 10,000-20,000 cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in the stimulation buffer containing LiCl.

-

Cell Stimulation: Remove the cell culture medium from the wells and add the this compound dilutions. Incubate for 60-90 minutes at 37°C.

-

Lysis and Detection: Add the IP1-d2 conjugate and anti-IP1-Tb Cryptate from the HTRF kit to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader at excitation and emission wavelengths of 320 nm and 620/665 nm, respectively.

-

Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot the concentration-response curve to determine the EC50 value.

Calcium (Ca2+) Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following Gq activation using a fluorescent calcium indicator.

Materials:

-

GPR40-expressing cells

-

Cell culture medium

-

Black, clear-bottom 96- or 384-well microplates

-

Fura-2 AM or other suitable calcium-sensitive dye

-

Pluronic F-127

-

Probenecid (optional, to prevent dye leakage)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation)

Protocol:

-

Cell Seeding: Seed GPR40-expressing cells into a black, clear-bottom microplate and incubate overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fura-2 AM), Pluronic F-127, and optionally probenecid in the assay buffer.

-

Incubation: Remove the culture medium and add the dye loading buffer to the cells. Incubate for 45-60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Data Acquisition: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading.

-

Compound Injection: Use the instrument's automated injector to add the this compound dilutions to the wells.

-

Measurement: Immediately and continuously measure the change in fluorescence intensity over time. For Fura-2, measure the ratio of emission at 510 nm following excitation at 340 nm and 380 nm.

-

Data Analysis: Determine the peak fluorescence response for each concentration and plot the concentration-response curve to calculate the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the interaction of β-arrestin with the activated GPR40, a key event in receptor desensitization and an indicator of G-protein-independent signaling. The PathHunter assay is a common platform for this measurement.

Materials:

-

PathHunter β-Arrestin GPCR cell line expressing the tagged GPR40 and β-arrestin fusion proteins

-

Cell Plating Reagent

-

White, opaque 384-well microplates

-

PathHunter Detection Reagents

-

Chemiluminescent plate reader

Protocol:

-

Cell Seeding: Plate the PathHunter cells in the provided Cell Plating Reagent into a white, opaque 384-well plate and incubate for the recommended time (typically 24 hours).

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.

-

Cell Stimulation: Add the this compound dilutions to the cells and incubate for 90 minutes at 37°C.

-

Detection Reagent Preparation: During the incubation, prepare the PathHunter Detection Reagents according to the manufacturer's instructions.

-

Detection: Add the prepared detection reagents to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Data Acquisition: Read the chemiluminescent signal on a plate reader.

-

Data Analysis: Plot the concentration-response curve to determine the EC50 value for β-arrestin recruitment.

Conclusion

This compound is a potent GPR40 agonist that effectively activates the Gq protein-dependent signaling pathway, leading to increased intracellular calcium and subsequent insulin secretion. The in vitro and in vivo data presented in this guide support its potential as a therapeutic agent for type 2 diabetes. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacology of this compound and other GPR40 agonists.

References

Xelaglifam's Impact on Glucose-Dependent Insulin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Xelaglifam, a novel G protein-coupled receptor 40 (GPR40/FFAR1) agonist, and its impact on glucose-dependent insulin secretion (GDIS). This compound has demonstrated potent and sustained glycemic control in preclinical models of type 2 diabetes, offering a promising therapeutic avenue. This document details the molecular mechanisms, summarizes key quantitative data, outlines experimental protocols, and visualizes the signaling pathways involved in this compound's action.

Core Mechanism of Action

This compound functions as a GPR40/FFAR1 agonist, a receptor predominantly expressed in pancreatic β-cells.[1][2] The activation of GPR40 by this compound stimulates insulin secretion in a glucose-dependent manner, meaning its effects are amplified in the presence of high glucose levels.[1][3][4] This glucose dependency minimizes the risk of hypoglycemia, a significant advantage over some existing diabetes therapies.[3][4]

The signaling cascade initiated by this compound is multifaceted, involving both Gq protein-dependent and G-protein-independent pathways.[3] Upon binding to GPR40, this compound triggers the Gαq protein-mediated activation of phospholipase C (PLC).[1] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] The resulting increase in intracellular Ca2+ is a critical trigger for insulin vesicle exocytosis.

In addition to the canonical Gq pathway, this compound also promotes the recruitment of β-arrestin.[1][3] This G-protein-independent signaling pathway is also implicated in the potentiation of insulin secretion and may contribute to the sustained effects observed with this compound.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

In Vitro Efficacy of this compound

| Parameter | EC50 Value | Cell Line | Description |

| Inositol Phosphate-1 (IP-1) Accumulation | 0.76 nM | GPR40-expressing cells | A measure of Gq protein-dependent pathway activation.[3] |

| Ca2+ Mobilization | 20 nM | GPR40-expressing cells | Indicates the release of intracellular calcium stores.[3] |

| β-arrestin Recruitment | 68 nM | GPR40-expressing cells | A measure of G-protein-independent pathway activation.[3] |

In Vivo Efficacy of this compound in Diabetic Rat Models

| Animal Model | Dose | Effect |

| Goto-Kakizaki (GK) rats | 1 mg/kg | 33.4% and 15.6% improvement in glucose tolerance at 1 and 5 hours, respectively.[3] |

| Zucker Diabetic Fatty (ZDF) rats | Repeated dosing | 34% improvement in glucose tolerance and an 18.3% reduction in fasting hyperglycemia.[3] |

| OLETF rats | Repeated dosing | 35.1% improvement in glucose tolerance and a 30% reduction in fasting hyperglycemia.[3] |

| Diabetic rat models (general) | Not specified | 3.8-fold enhanced insulin secretion.[3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Inositol Phosphate-1 (IP-1) Accumulation Assay

This assay quantifies the accumulation of inositol phosphate-1, a downstream product of phospholipase C activation, as an indicator of Gq protein-coupled receptor activation.

-

Cell Culture: GPR40-expressing cells are cultured in an appropriate medium and seeded into 96-well plates.

-

Compound Treatment: Cells are washed and incubated with a stimulation buffer containing varying concentrations of this compound.

-

Lysis and Detection: After incubation, cells are lysed, and the IP-1 levels in the lysate are measured using a competitive immunoassay kit (e.g., HTRF).

-

Data Analysis: The results are normalized to a baseline control, and the EC50 value is calculated using a non-linear regression analysis.

Intracellular Calcium (Ca2+) Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

-

Cell Preparation: GPR40-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a black-walled, clear-bottom 96-well plate.

-

Compound Addition: The plate is placed in a fluorescence plate reader, and baseline fluorescence is measured. This compound at various concentrations is then added to the wells.

-

Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored over time.

-

Data Analysis: The peak fluorescence response is normalized, and the EC50 value is determined by plotting the concentration-response curve.

β-arrestin Recruitment Assay

This assay detects the recruitment of β-arrestin to the activated GPR40 receptor.

-

Cell Line: A cell line co-expressing GPR40 fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme (e.g., β-galactosidase) is used.

-

Compound Stimulation: Cells are incubated with different concentrations of this compound.

-

Detection: Upon β-arrestin recruitment, the enzyme fragments come into proximity, forming an active enzyme. A substrate is added, and the resulting signal (e.g., chemiluminescence) is measured.

-

Data Analysis: The signal is proportional to the extent of β-arrestin recruitment, and the EC50 is calculated from the dose-response curve.

Oral Glucose Tolerance Test (OGTT) in Rodent Models

This in vivo test assesses the ability of an animal to clear a glucose load from the blood.

-

Fasting: Animals (e.g., GK, ZDF, or OLETF rats) are fasted overnight.

-

Compound Administration: this compound or vehicle is administered orally at a specified time before the glucose challenge.

-

Glucose Challenge: A bolus of glucose is administered orally.

-

Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.

-

Glucose Measurement: Blood glucose levels are measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treated and vehicle groups to determine the improvement in glucose tolerance.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways of this compound and a typical experimental workflow.

Caption: this compound's dual signaling pathway via GPR40 activation.

Caption: Preclinical evaluation workflow for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound, a novel GPR40/FFAR1 agonist, exhibits enhanced β-arrestin recruitment and sustained glycemic control for ty… [ouci.dntb.gov.ua]

- 3. This compound, a novel GPR40/FFAR1 agonist, exhibits enhanced β-arrestin recruitment and sustained glycemic control for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Xelaglifam (IDG-16177): A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xelaglifam (IDG-16177) is a potent and selective agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document provides a comprehensive technical overview of the chemical properties, structure, and signaling pathways associated with this compound. The information presented is intended to support research and development efforts in the field of metabolic diseases, particularly type 2 diabetes. All quantitative data is summarized in structured tables, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Properties and Structure

This compound is a small molecule with the molecular formula C30H28FNO5. It has a molecular weight of 501.55 g/mol . Detailed identifiers and structural information are provided in the tables below.

Table 1: Chemical Identifiers for this compound (IDG-16177)

| Identifier | Value |

| IUPAC Name | (3S)-3-(4-{[(1R)-7-fluoro-4-(6-{[(3R)-oxolan-3-yl]oxy}pyridin-3-yl)-2,3-dihydro-1H-inden-1-yl]oxy}phenyl)hex-4-ynoic acid |

| Synonyms | IDG-16177, IDG16177 |

| CAS Number | 2230597-99-4 |

| Molecular Formula | C30H28FNO5 |

| Molecular Weight | 501.55 g/mol |

| InChI | InChI=1S/C30H28FNO5/c1-2-3-20(16-29(33)34)19-4-7-22(8-5-19)36-27-12-10-25-24(9-11-26(31)30(25)27)21-6-13-28(32-17-21)37-23-14-15-35-18-23/h4-9,11,13,17,20,23,27H,10,12,14-16,18H2,1H3,(H,33,34)/t20-,23+,27+/m0/s1 |

| SMILES | CC#C--INVALID-LINK--c1ccc(cc1)O[C@@H]2CCc3c(ccc(c32)F)-c4ccc(nc4)O[C@@H]5CCOC5 |

Mechanism of Action and In Vitro Efficacy

This compound is a GPR40 agonist. The activation of GPR40 in pancreatic β-cells is a key mechanism for stimulating glucose-dependent insulin secretion. This compound has been shown to activate both Gq protein-dependent and G-protein-independent (β-arrestin) signaling pathways.[1]

Table 2: In Vitro Efficacy of this compound

| Assay | EC50 (nM) |

| Inositol phosphate-1 (IP-1) Accumulation | 0.76 |

| Intracellular Ca2+ Mobilization | 20 |

| β-arrestin Recruitment | 68 |

Data from An, Kyung Mi, et al. "this compound, a novel GPR40/FFAR1 agonist, exhibits enhanced β-arrestin recruitment and sustained glycemic control for type 2 diabetes." Biomedicine & Pharmacotherapy 177 (2024): 117044.

Signaling Pathways

The binding of this compound to GPR40 initiates a cascade of intracellular events that ultimately lead to enhanced insulin secretion. The two primary pathways are the Gq-dependent pathway and the β-arrestin pathway.

Gq-Dependent Signaling Pathway

Caption: this compound-induced Gq-dependent signaling pathway in pancreatic β-cells.

β-Arrestin Signaling Pathway

Caption: this compound-induced β-arrestin recruitment and downstream signaling.

Experimental Protocols

Detailed experimental protocols for the in vitro assays cited in this guide are essential for the replication and validation of the findings. Unfortunately, the full text of the primary publication by An, Kyung Mi, et al. (2024), which would contain these detailed methodologies, was not accessible through publicly available resources at the time of this document's creation.

The following provides a general overview of the likely methodologies based on standard practices in the field.

Inositol Phosphate-1 (IP-1) Accumulation Assay (General Protocol)

This assay is a common method to quantify the activation of the Gq signaling pathway.

References

Xelaglifam: A Technical Guide to its Application as a Click Chemistry Reagent in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xelaglifam is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] Primarily investigated for its antihyperglycemic properties in the context of type 2 diabetes, this compound's utility in biomedical research is significantly enhanced by its chemical structure. The molecule incorporates a terminal alkyne group, positioning it as a versatile reagent for click chemistry. This feature enables researchers to employ the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to covalently link this compound to a variety of molecular probes, facilitating detailed studies of its distribution, target engagement, and downstream signaling pathways. This guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its biological activity, and detailed protocols for its application as a click chemistry reagent.

Core Principles: this compound's Dual Functionality

This compound's utility in biomedical research stems from two key features: its potent agonism of GPR40 and its integrated alkyne group for click chemistry.

-

GPR40 Agonism: this compound activates GPR40, which is highly expressed in pancreatic β-cells. This activation triggers downstream signaling cascades that lead to glucose-dependent insulin secretion.[1]

-

Click Chemistry Handle: The terminal alkyne group is a bioorthogonal chemical handle. It does not react with biological molecules under normal physiological conditions but specifically and efficiently reacts with azide-containing molecules in the presence of a copper(I) catalyst. This allows for the precise attachment of reporter molecules such as fluorescent dyes or biotin for detection and enrichment.

Quantitative Biological Data

The biological activity of this compound has been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data.

| Parameter | EC50 Value | Cell Line | Description |

| Inositol Phosphate-1 (IP-1) Accumulation | 0.76 nM | GPR40-expressing cells | Measurement of Gq protein-dependent signaling pathway activation.[1] |

| Intracellular Ca²⁺ Mobilization | 20 nM | GPR40-expressing cells | A key downstream event of Gq pathway activation leading to insulin secretion.[1] |

| β-arrestin Recruitment | 68 nM | GPR40-expressing cells | Indicates engagement of the G-protein-independent signaling pathway.[1] |

| Animal Model | Dose | Effect on Glucose Tolerance |

| Goto-Kakizaki (GK) rats | 1 mg/kg | 33.4% improvement at 1 hour and 15.6% at 5 hours.[1] |

| Zucker Diabetic Fatty (ZDF) rats | Not specified | 34% improvement.[1] |

| OLETF rats | Not specified | 35.1% improvement.[1] |

Signaling Pathways of this compound

Upon binding to GPR40, this compound initiates two primary signaling cascades: a Gq protein-dependent pathway and a β-arrestin-dependent pathway. These pathways collectively contribute to its therapeutic effects.

Caption: this compound- GPR40 Signaling Pathways.

Experimental Workflows and Protocols

The alkyne group on this compound allows for its use in a variety of click chemistry-based experimental workflows. Below are diagrams and detailed protocols for two common applications: target engagement studies in cell lysates and visualization of drug binding in cells.

Target Engagement and Pull-Down from Cell Lysates

This workflow is designed to identify the protein targets of this compound within a complex biological sample.

Caption: Workflow for this compound Target Identification.

Protocol: Click Chemistry-Mediated Protein Enrichment from Cell Lysate

This protocol is a general guideline and may require optimization for specific cell types and experimental goals.

Materials:

-

This compound

-

Cells of interest cultured to appropriate density

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Azide-biotin probe (e.g., Azide-PEG4-Biotin)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Streptavidin-coated magnetic beads

-

Wash buffers (e.g., PBS with varying concentrations of detergents)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

DMSO

-

Deionized water

Procedure:

-

Cell Treatment:

-

Treat cultured cells with the desired concentration of this compound for the appropriate duration to allow for target engagement. Include a vehicle-treated control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer on ice.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the supernatant.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the cell lysate (e.g., 1 mg of total protein) with the azide-biotin probe (final concentration typically 25-100 µM).

-

Prepare a fresh solution of the copper catalyst complex: mix CuSO₄ (final concentration 1 mM) and THPTA (final concentration 5 mM) in water.

-

Add the copper catalyst complex to the lysate mixture.

-

Initiate the click reaction by adding freshly prepared sodium ascorbate (final concentration 5 mM).

-

Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

-

-

Enrichment of Biotinylated Proteins:

-

Equilibrate streptavidin-coated magnetic beads by washing them with lysis buffer.

-

Add the equilibrated beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include lysis buffer, high-salt buffer, and a final wash with PBS.

-

-

Elution:

-

Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

-

-

Downstream Analysis:

-

The eluted proteins can be separated by SDS-PAGE and visualized by silver or Coomassie staining, or subjected to in-gel digestion followed by LC-MS/MS for protein identification.

-

In Situ Visualization of this compound Binding

This workflow allows for the visualization of this compound's subcellular localization and its interaction with its target in fixed cells.

Caption: Workflow for Visualizing this compound Binding.

Protocol: In Situ Click Chemistry for Fluorescence Imaging

Materials:

-

Cells cultured on glass coverslips

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 or saponin for permeabilization

-

Azide-fluorophore conjugate (e.g., Alexa Fluor 488 Azide)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

PBS

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Cell Treatment:

-

Culture cells on coverslips and treat with this compound at the desired concentration and for the appropriate time. Include a vehicle control.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Click Labeling Reaction:

-

Prepare the click reaction cocktail. For each coverslip, mix:

-

Azide-fluorophore (final concentration 2-10 µM)

-

Premixed CuSO₄ (final concentration 1 mM) and THPTA (final concentration 5 mM)

-

Freshly prepared sodium ascorbate (final concentration 5 mM) in PBS.

-

-

Invert the coverslip onto a drop of the click reaction cocktail on a piece of parafilm.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

-

Washing and Counterstaining:

-

Wash the coverslips three times with PBS.

-

Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

-

Conclusion

This compound's dual nature as a potent GPR40 agonist and a click chemistry reagent makes it a valuable tool for biomedical research. The ability to attach various molecular probes via the CuAAC reaction opens up numerous possibilities for studying its mechanism of action, identifying its binding partners, and visualizing its cellular distribution. The protocols and workflows provided in this guide offer a starting point for researchers to harness the full potential of this compound in their investigations into GPR40 biology and related therapeutic areas.

References

Preclinical Profile of Xelaglifam: A Novel GPR40/FFAR1 Agonist for Type 2 Diabetes Mellitus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Xelaglifam (IDG-16177) is a potent and selective G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), agonist under investigation for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Preclinical studies have demonstrated its efficacy in promoting glucose-dependent insulin secretion, improving glycemic control, and offering a favorable safety profile, including a lower risk of hepatotoxicity compared to earlier GPR40 agonists like Fasiglifam.[3] This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols to facilitate further research and development in this area.

Mechanism of Action

This compound exerts its therapeutic effects by activating GPR40, a receptor predominantly expressed on pancreatic β-cells.[4] GPR40 activation by fatty acids is known to potentiate glucose-stimulated insulin secretion (GSIS). This compound mimics this action, leading to enhanced insulin release in the presence of elevated glucose levels, thereby addressing a key pathophysiological defect in T2DM.[1][4]

The signaling downstream of GPR40 activation by this compound involves both Gq protein-dependent and G protein-independent pathways. This includes the mobilization of intracellular calcium (Ca²⁺) and the recruitment of β-arrestin.[1]

Figure 1: Simplified signaling pathway of this compound via GPR40 activation.

In Vitro Pharmacology

Quantitative Data Summary

The in vitro activity of this compound has been characterized in GPR40-expressing cells, demonstrating potent and dose-dependent effects on key signaling molecules.

| Parameter | EC50 (nM) | Cell Line | Assay Type | Reference |

| Inositol Phosphate-1 (IP-1) Accumulation | 0.76 | GPR40-expressing cells | HTRF | [1] |

| Ca²⁺ Mobilization | 20 | GPR40-expressing cells | Fluorescence-based | [1] |

| β-Arrestin Recruitment | 68 | GPR40-expressing cells | Enzyme Fragment Complementation | [1] |

| Insulin Secretion (vs. Fasiglifam) | 3.8-fold enhanced | HIT-T15 β cells | ELISA | [1] |

Experimental Protocols

This assay quantifies the accumulation of inositol monophosphate, a stable downstream metabolite of IP3, as a measure of Gq protein activation.

-

Cell Line: CHO-K1 cells stably expressing human GPR40.

-

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF).

-

Protocol:

-

Cells are seeded in a 384-well plate and incubated overnight.

-

The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor and LiCl (to prevent IP-1 degradation).

-

This compound is added at various concentrations and incubated for a specified time (e.g., 30 minutes) at 37°C.

-

HTRF reagents (IP1-d2 conjugate and anti-IP1 cryptate) are added, and the plate is incubated for 1 hour at room temperature.

-

The fluorescence is read at 620 nm and 665 nm, and the HTRF ratio is calculated.

-

EC50 values are determined by plotting the HTRF ratio against the logarithm of the compound concentration.

-

This assay measures the transient increase in intracellular calcium concentration following GPR40 activation.

-

Cell Line: HEK293 cells stably expressing human GPR40.

-

Methodology: Fluorescence-based assay using a calcium-sensitive dye (e.g., Fluo-4 AM).

-

Protocol:

-

Cells are seeded in a 96-well black-walled, clear-bottom plate and incubated overnight.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

The dye is washed off, and the cells are incubated in a buffer.

-

The plate is placed in a fluorescence plate reader, and baseline fluorescence is measured.

-

This compound at various concentrations is added, and the change in fluorescence intensity is monitored over time.

-

The peak fluorescence response is used to determine the EC50 value.

-

This assay measures the recruitment of β-arrestin to the activated GPR40, indicating G protein-independent signaling.

-

Cell Line: U2OS cells co-expressing GPR40 tagged with a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoverX PathHunter).

-

Methodology: Enzyme Fragment Complementation (EFC).

-

Protocol:

-

Cells are seeded in a 384-well plate and incubated overnight.

-

This compound is added at various concentrations and incubated for 90 minutes at 37°C.

-

Detection reagents containing the enzyme substrate are added, and the plate is incubated for 1 hour at room temperature.

-

Chemiluminescence is measured using a plate reader.

-

EC50 values are calculated from the dose-response curve.

-

This assay quantifies the amount of insulin secreted from pancreatic β-cells in response to this compound under high glucose conditions.

-

Cell Line: HIT-T15 (hamster insulinoma) cells.

-

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Protocol:

-

HIT-T15 cells are cultured to confluence.

-

The cells are pre-incubated in a low-glucose buffer.

-

The buffer is replaced with a high-glucose buffer containing various concentrations of this compound or a comparator (e.g., Fasiglifam).

-

After a 2-hour incubation at 37°C, the supernatant is collected.

-

The concentration of insulin in the supernatant is quantified using a commercially available insulin ELISA kit.

-

In Vivo Pharmacology

Quantitative Data Summary

This compound has demonstrated significant anti-diabetic efficacy in multiple rodent models of type 2 diabetes.

| Animal Model | Dose (mg/kg) | Effect | Improvement | Reference |

| Goto-Kakizaki (GK) rats | 1 | Improved glucose tolerance (1h post-challenge) | 33.4% | [1] |

| 1 | Improved glucose tolerance (5h post-challenge) | 15.6% | [1] | |

| Zucker Diabetic Fatty (ZDF) rats | Repeated dosing | Superior glucose tolerance | 34% | [1] |

| Repeated dosing | Reduction in fasting hyperglycemia | 18.3% | [1] | |

| Otsuka Long-Evans Tokushima Fatty (OLETF) rats | Repeated dosing | Superior glucose tolerance | 35.1% | [1] |

| Repeated dosing | Reduction in fasting hyperglycemia | 30% | [1] | |

| Sprague-Dawley rats | <30 | No hypoglycemia induced | - | [1] |

Experimental Protocols

Figure 2: Experimental workflow for in vivo evaluation of this compound.

-

Goto-Kakizaki (GK) Rats: A non-obese, spontaneously diabetic model characterized by insulin resistance and impaired glucose-stimulated insulin secretion.

-

Zucker Diabetic Fatty (ZDF) Rats: An obese model with a mutation in the leptin receptor, leading to hyperphagia, insulin resistance, and progressive β-cell failure.

-

Otsuka Long-Evans Tokushima Fatty (OLETF) Rats: A model of late-onset, mild obesity with hyperphagia and insulin resistance.

-

Sprague-Dawley Rats: A normal, healthy strain used to assess the risk of hypoglycemia.

This test evaluates the ability of the animal to clear a glucose load from the bloodstream.

-

Protocol:

-

Animals are fasted overnight (12-16 hours) with free access to water.

-

A baseline blood sample is collected from the tail vein (t=0).

-

This compound or vehicle is administered orally.

-

After a set period (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.

-

Blood samples are collected at various time points (e.g., 15, 30, 60, 90, 120 minutes) after the glucose challenge.

-

Blood glucose levels are measured using a glucometer.

-

The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

-

This measures the effect of repeated dosing on baseline hyperglycemia.

-

Protocol:

-

Animals receive daily oral doses of this compound or vehicle for a specified duration (e.g., 4 weeks).

-

At the end of the treatment period, animals are fasted overnight.

-

A blood sample is collected to measure fasting blood glucose levels.

-

This test evaluates the risk of inducing dangerously low blood glucose levels.

-

Protocol:

-

Healthy, normoglycemic Sprague-Dawley rats are used.

-

Animals are fasted.

-

High doses of this compound (up to 30 mg/kg) are administered orally.

-

Blood glucose levels are monitored at regular intervals to check for any significant drop below the normal range.

-

Combination Therapy

Preclinical evidence suggests that co-treatment of this compound with Sodium-Glucose Cotransporter-2 (SGLT-2) inhibitors results in additive or synergistic effects on glycemic control.[1] This combination holds promise for a multi-faceted approach to T2DM management.

Safety Profile

A key advantage of this compound is its improved safety profile, particularly concerning hepatotoxicity, which was a major issue with previous GPR40 agonists. Studies have shown that this compound has a broader safety margin against inhibition of bile acid transporters compared to Fasiglifam, suggesting a lower likelihood of causing bile acid accumulation.[3] Furthermore, this compound does not appear to adversely affect mitochondrial function in liver cells, and its metabolism does not produce significant levels of toxic glucuronide metabolites.[3]

Conclusion

This compound is a promising GPR40/FFAR1 agonist with a well-defined mechanism of action that translates to robust in vivo efficacy in preclinical models of type 2 diabetes. Its ability to enhance glucose-dependent insulin secretion without causing hypoglycemia, coupled with a favorable safety profile regarding hepatotoxicity, positions it as a potentially valuable therapeutic option. The synergistic effects observed with SGLT-2 inhibitors further broaden its potential clinical utility. The detailed methodologies provided in this guide are intended to support further investigation into the therapeutic potential of this compound and other GPR40 agonists.

References

Xelaglifam: A Deep Dive into its Therapeutic Potential in Metabolic Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Xelaglifam, a novel and selective G protein-coupled receptor 40 (GPR40/FFAR1) agonist, has emerged as a promising therapeutic candidate for the management of type 2 diabetes and potentially other metabolic disorders. This document provides a comprehensive technical overview of the preclinical data supporting the efficacy and safety of this compound. It details the compound's mechanism of action, summarizes key quantitative in vitro and in vivo findings, outlines experimental methodologies, and visualizes the core signaling pathways and experimental workflows. The data presented herein underscore this compound's potential for robust glycemic control with a favorable safety profile, particularly concerning hepatotoxicity, a known risk associated with previous GPR40 agonists.

Core Mechanism of Action: Dual Signaling Pathways

This compound exerts its therapeutic effects by activating GPR40, a receptor predominantly expressed on pancreatic β-cells. This activation triggers a dual signaling cascade, leading to glucose-dependent insulin secretion.[1] Unlike physiological ligands, this compound demonstrates a potent and sustained activation of both Gq protein-dependent and G-protein-independent (β-arrestin) pathways.[1]

Gq Protein-Dependent Pathway

Upon binding of this compound, the Gq alpha subunit of the G-protein complex is activated. This initiates a downstream cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the mobilization of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels are a primary trigger for the exocytosis of insulin-containing granules from the pancreatic β-cells.

β-Arrestin-Mediated Pathway

In addition to the canonical Gq pathway, this compound has been shown to potently recruit β-arrestin.[1] The recruitment of β-arrestin to the activated GPR40 receptor is believed to contribute to the sustained signaling and may play a role in the long-lasting effects of the drug on insulin secretion. This G-protein-independent signaling arm represents a key feature of this compound's pharmacology.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Assay | Result (EC50) | Reference |

| Gq Protein-Dependent Signaling | Inositol Phosphate-1 Accumulation | 0.76 nM | [1] |

| Intracellular Ca2+ Mobilization | 20 nM | [1] | |

| G-Protein-Independent Signaling | β-Arrestin Recruitment | 68 nM | [1] |

Table 2: In Vivo Efficacy of this compound in Diabetic Rat Models

| Animal Model | Treatment | Outcome | Result | Reference |

| Goto-Kakizaki (GK) Rats | 1 mg/kg this compound | Improved Glucose Tolerance (1h) | 33.4% improvement | [1] |

| Improved Glucose Tolerance (5h) | 15.6% improvement | [1] | ||

| Zucker Diabetic Fatty (ZDF) Rats | Repeated Dosing | Superior Glucose Tolerance | 34% improvement | [1] |

| Reduction in Fasting Hyperglycemia | 18.3% reduction | [1] | ||

| Otsuka Long-Evans Tokushima Fatty (OLETF) Rats | Repeated Dosing | Superior Glucose Tolerance | 35.1% improvement | [1] |

| Reduction in Fasting Hyperglycemia | 30% reduction | [1] | ||

| Insulin Secretion | 3.8-fold enhancement | [1] |

Table 3: Comparative Hepatotoxicity Risk Profile

| Parameter | Assay | This compound | Fasiglifam | Reference |

| Safety Margin | Hepatobiliary Transporter Inhibition | >10-fold | <10-fold | |

| Mitochondrial Function | AC50 in HepaRG Spheroids | Higher | Lower |

Experimental Protocols

Disclaimer: The following protocols are generalized descriptions based on the available literature. For precise, detailed methodologies, it is recommended to consult the full-text publications.

In Vitro Assays

This assay quantifies the activation of the Gq signaling pathway. GPR40-expressing cells are seeded in multi-well plates and incubated with varying concentrations of this compound. Following incubation, cell lysates are prepared, and the accumulation of IP-1, a stable downstream metabolite of IP3, is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit. The EC50 value is determined from the dose-response curve.

To measure intracellular calcium flux, GPR40-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The baseline fluorescence is recorded, after which various concentrations of this compound are added. The change in fluorescence intensity, corresponding to the increase in intracellular Ca2+ concentration, is monitored over time using a fluorescence plate reader. The EC50 is calculated from the peak fluorescence response at each concentration.

The recruitment of β-arrestin to the activated GPR40 receptor is typically measured using a cell-based assay, such as PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific). In these systems, GPR40 is tagged with a component of a reporter enzyme, and β-arrestin is fused to the complementary component. Agonist-induced recruitment of β-arrestin brings the two enzyme fragments into proximity, generating a measurable signal (e.g., chemiluminescence or fluorescence). The EC50 is determined from the dose-response curve of the signal.

In Vivo Studies in Rodent Models of Type 2 Diabetes

Studies are conducted in established genetic models of type 2 diabetes, including Goto-Kakizaki (GK) rats (a model of non-obese type 2 diabetes), Zucker Diabetic Fatty (ZDF) rats, and Otsuka Long-Evans Tokushima Fatty (OLETF) rats (models of obese type 2 diabetes). Age-matched, non-diabetic strains (e.g., Sprague-Dawley rats) are used as controls. Animals are housed under standard laboratory conditions with controlled light-dark cycles and access to food and water.

Following an overnight fast, a baseline blood sample is collected from the tail vein. This compound or vehicle is administered via oral gavage. After a specified time (e.g., 30 or 60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally. Blood samples are then collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose and plasma insulin levels. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

References

Methodological & Application

In Vitro Protocol for Characterizing Xelaglifam using GPR40-Expressing Cells

Application Note

This document provides a comprehensive set of in vitro protocols for the functional characterization of Xelaglifam, a novel G protein-coupled receptor 40 (GPR40/FFAR1) agonist. This compound has demonstrated potent activity in stimulating glucose-dependent insulin secretion, making it a promising candidate for the treatment of type 2 diabetes.[1] The protocols outlined below are designed for researchers, scientists, and drug development professionals to assess the pharmacological activity of this compound and other GPR40 agonists in cellular models.

The described assays focus on key aspects of GPR40 signaling, including Gq-protein dependent and independent pathways. These include the measurement of second messenger accumulation (inositol monophosphate), intracellular calcium mobilization, β-arrestin recruitment, and the ultimate physiological response of glucose-stimulated insulin secretion (GSIS). The protocols are designed for use with recombinant cell lines expressing human GPR40, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO-K1) cells, as well as with insulin-secreting cell lines like the hamster insulinoma (HIT-T15) cells.

GPR40 Signaling and this compound's Mechanism of Action

GPR40 is a G protein-coupled receptor that is highly expressed in pancreatic β-cells.[2] Upon activation by long-chain fatty acids or synthetic agonists like this compound, GPR40 primarily couples to the Gαq/11 subunit of heterotrimeric G proteins.[3][4] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 stimulates the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[3] These signaling events are crucial for the potentiation of glucose-stimulated insulin secretion.

This compound has been shown to activate both Gq protein-dependent and G protein-independent signaling pathways.[1] It dose-dependently increases inositol phosphate-1 (IP-1), a stable metabolite of IP3, and stimulates intracellular calcium mobilization.[1] Furthermore, this compound promotes the recruitment of β-arrestin, a key protein in G protein-independent signaling and receptor desensitization.[1][5]

References

- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. protocols.io [protocols.io]

- 5. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of Xelaglifam in Diabetic Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with Xelaglifam, a novel G protein-coupled receptor 40 (GPR40/FFAR1) agonist, in established diabetic rat models. The protocols are compiled from published preclinical research to guide the investigation of this compound's therapeutic potential in type 2 diabetes.

Introduction to this compound

This compound is a GPR40/FFAR1 agonist that stimulates glucose-dependent insulin secretion.[1] Its mechanism of action involves the activation of Gq protein-dependent and G-protein-independent (β-arrestin) signaling pathways, leading to increased intracellular calcium levels and enhanced insulin release from pancreatic β-cells.[1] Preclinical studies have demonstrated its efficacy in improving glycemic control in various diabetic rat models.[1]

This compound Dosage and Administration in Diabetic Rat Models

Published studies have utilized several key diabetic rat models to evaluate the efficacy of this compound. The dosages and models are summarized in the table below.

| Rat Model | Dosage | Route of Administration | Treatment Duration | Key Findings |

| Goto-Kakizaki (GK) Rat | 1 mg/kg | Oral Gavage | Single Dose | Improved glucose tolerance.[1] |

| Zucker Diabetic Fatty (ZDF) Rat | Lower doses (specifics not detailed in abstracts) | Oral Gavage | Repeated Dosing | Superior glucose tolerance and reduced fasting hyperglycemia.[1] |

| Otsuka Long-Evans Tokushima Fatty (OLETF) Rat | Lower doses (specifics not detailed in abstracts) | Oral Gavage | Repeated Dosing | Superior glucose tolerance and reduced fasting hyperglycemia.[1] |

Note: While the exact "lower doses" and duration for ZDF and OLETF rats were not specified in the primary abstract, typical repeated-dose studies for similar compounds in these models range from 4 to 8 weeks.

Experimental Protocols

The following are detailed protocols for the administration of this compound and the assessment of its effects in diabetic rat models.

Animal Models

The Goto-Kakizaki (GK) rat, Zucker Diabetic Fatty (ZDF) rat, and Otsuka Long-Evans Tokushima Fatty (OLETF) rat are well-established genetic models of type 2 diabetes and do not require chemical induction of the diabetic phenotype.

Preparation and Administration of this compound

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)

-

Oral gavage needles (size appropriate for rats)

-

Syringes

Protocol:

-

Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. For example, to achieve a 1 mg/kg dose in a 300g rat with a dosing volume of 5 mL/kg, the concentration would be 0.2 mg/mL.

-

Animal Handling and Dosing:

-

Gently restrain the rat.

-

Measure the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle.

-

Carefully insert the gavage needle into the esophagus and administer the dose directly into the stomach.

-

Monitor the animal for a short period post-administration to ensure no adverse effects.

-

Oral Glucose Tolerance Test (OGTT)

Materials:

-

Glucose solution (e.g., 40% w/v in sterile water)

-

Glucometer and test strips

-

Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

Protocol:

-

Fasting: Fast the rats for a period of 8-16 hours prior to the test, with free access to water.

-

Baseline Blood Glucose: At time 0, collect a baseline blood sample from the tail vein and measure the glucose concentration.

-

This compound Administration: Administer this compound or vehicle via oral gavage as described in section 3.2.

-

Glucose Challenge: 30-60 minutes after compound administration, administer a glucose solution (typically 2 g/kg body weight) via oral gavage.

-

Blood Glucose Monitoring: Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the blood glucose concentrations over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for in vivo studies.

Caption: this compound Signaling Pathway

Caption: Experimental Workflow

References

Application Note: Measuring Xelaglifam Activity Using a Calcium Mobilization Assay

Introduction

Xelaglifam (also known as IDG-16177) is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[4][5] Upon activation by agonists like this compound, GPR40 couples to Gαq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[6][7] This transient increase in intracellular calcium is a key second messenger that contributes to the potentiation of insulin secretion.[4]

This application note provides a detailed protocol for measuring the activity of this compound by quantifying its ability to induce intracellular calcium mobilization in a cell-based assay. This method is a robust and high-throughput compatible approach for characterizing the potency and efficacy of GPR40 agonists.

Principle of the Assay

The assay utilizes a fluorescent calcium indicator dye, such as Fluo-4 AM, which is a cell-permeant acetoxymethyl ester. Once inside the cell, intracellular esterases cleave the AM group, trapping the dye in the cytoplasm. In its calcium-free form, Fluo-4 exhibits minimal fluorescence. However, upon binding to Ca2+ released from the endoplasmic reticulum following GPR40 activation, its fluorescence intensity increases by over 100-fold.[8][9] This change in fluorescence can be measured in real-time using a fluorescence plate reader, such as a Fluorometric Imaging Plate Reader (FLIPR) or a FlexStation. The intensity of the fluorescent signal is proportional to the concentration of intracellular free calcium, which in turn correlates with the activity of this compound on GPR40.

Data Presentation

The potency of this compound can be determined by generating a dose-response curve and calculating the half-maximal effective concentration (EC50). The following table summarizes typical quantitative data obtained from such an experiment.

| Parameter | This compound | Fasiglifam (Reference Agonist) |

| EC50 (Ca2+ Mobilization) | 20 nM[1] | Variable (literature dependent) |

| EC50 (Inositol Phosphate-1) | 0.76 nM[1] | Variable (literature dependent) |

| EC50 (β-arrestin Recruitment) | 68 nM[1] | Variable (literature dependent) |

Note: EC50 values can vary depending on the cell line, assay conditions, and specific protocol used.

Mandatory Visualizations

Caption: this compound-induced GPR40 signaling pathway leading to calcium mobilization.

References

- 1. This compound, a novel GPR40/FFAR1 agonist, exhibits enhanced β-arrestin recruitment and sustained glycemic control for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GSRS [precision.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

Application Note: Investigating the Pro-secretory Effects of Xelaglifam on Insulin Release in HIT-T15 Pancreatic β-Cells

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Type 2 diabetes mellitus (T2DM) is characterized by insulin resistance and progressive pancreatic β-cell dysfunction, leading to inadequate insulin secretion. A key therapeutic strategy involves enhancing glucose-dependent insulin secretion. Xelaglifam, a novel and selective G protein-coupled receptor 40 (GPR40/FFAR1) agonist, has emerged as a promising agent.[1][2] GPR40 is highly expressed in pancreatic β-cells and is activated by free fatty acids, leading to the potentiation of glucose-stimulated insulin secretion (GSIS).[2]